molecular formula C9H12N2O B1480471 (S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine CAS No. 2092799-31-8

(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

Cat. No.: B1480471
CAS No.: 2092799-31-8
M. Wt: 164.2 g/mol
InChI Key: IWOPHGSFNQQRRS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a chiral, seven-membered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is structurally characterized by a [1,4]oxazepine ring, a seven-membered ring containing oxygen and nitrogen heteroatoms, fused to a tetrahydropyrido moiety . The (S)-configured stereocenter at the 3-methyl position is critical for its potential biological activity and interaction with specific enzymatic targets. Compounds based on the 1,4-oxazepine core have been extensively investigated due to their wide range of pharmacological activities . These privileged structures in medicinal chemistry are known to exhibit diverse biological activities, which may include protease inhibition, kinase inhibition, and activity on the central nervous system . The related tetrahydropyrido[3,2-f][1,4]oxazepine scaffold has been identified in compounds with potential therapeutic applications, as evidenced by patent literature . This high-purity compound is intended for use as a key intermediate or building block in organic synthesis and pharmaceutical research. It is particularly valuable for exploring structure-activity relationships (SAR), developing asymmetric syntheses, and creating novel molecular entities for biological screening. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-6-12-9-8(5-11-7)3-2-4-10-9/h2-4,7,11H,5-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOPHGSFNQQRRS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(CN1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C(CN1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Table 1: Basic Properties of (S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

PropertyValue
Molecular FormulaC10H13N1O1
Molecular Weight163.22 g/mol
Physical StateSolid
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of (S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Thioredoxin Reductase (TrxR) : Similar to other heterocyclic compounds studied for their anticancer properties, (S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has shown potential as a TrxR inhibitor. TrxR is an enzyme implicated in the redox regulation of cellular processes and is often overexpressed in cancer cells. Inhibition of this enzyme leads to increased oxidative stress and apoptosis in cancer cells .
  • Mechanism of Action : The compound's action may involve the induction of apoptosis via the activation of pathways related to oxidative stress and the inhibition of critical survival signals in cancer cells. Studies have reported similar mechanisms for related compounds that exhibit high potency against various cancer cell lines .

Neuroprotective Effects

Additionally, there is emerging evidence suggesting that (S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine may possess neuroprotective properties . Preliminary studies indicate that it could protect neuronal cells from damage induced by neurotoxic agents. This effect is hypothesized to be mediated through:

  • Antioxidant Activity : By scavenging free radicals and reducing oxidative stress within neuronal tissues.
  • Modulation of Neurotransmitter Levels : Some studies suggest that this compound may influence neurotransmitter systems involved in neurodegenerative diseases.

Antimicrobial Activity

Research has also pointed to potential antimicrobial effects of (S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Case Study 1: In Vitro Anticancer Activity

A study conducted on various cancer cell lines demonstrated that (S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine exhibited significant cytotoxic effects. The GI50 values were determined using a five-dose testing protocol across multiple cell lines:

Cell LineGI50 (µM)
A549 (Lung Cancer)15
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)12

These results indicate a promising profile for further development as an anticancer agent.

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration induced by toxins such as MPTP (Methyl-phenyl-tetrahydropyridine), administration of (S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups. This suggests its potential utility in treating neurodegenerative diseases like Parkinson's.

Comparison with Similar Compounds

Key Observations :

  • Substitution Position : The 3-methyl group in the target compound distinguishes it from analogs with substitutions at 2-, 5-, 7-, or 8-positions. For instance, the 2-methyl derivative () lacks stereochemical complexity but shares similar ring fusion, while the 5-methyl analog () exhibits high synthetic yield (92%) due to optimized tandem SN2/SNAr reactions .
  • Commercial Viability : Several derivatives, including the 7-bromo and 2-methyl variants, are discontinued (), suggesting synthetic challenges or instability, whereas the 8-piperidinyl derivative remains available with stringent safety protocols .

Key Observations :

  • The 5-methyl analog () demonstrates high thermal stability (mp 98–100°C), likely due to its crystalline solid form and bulky pyridyl substituents.
  • Safety data for the 2-methyl derivative () emphasize flammability (P210) and toxicity (P301), whereas the 8-piperidinyl variant requires controlled storage (P403) .

Preparation Methods

Proline-Catalyzed Direct Mannich/Cyclization

A widely adopted route for synthesizing the core tetrahydropyrido[3,2-f]oxazepine system is the proline-catalyzed Mannich/cyclization reaction. This method involves the condensation of an aldehyde (such as succinaldehyde) with an imine precursor, followed by cyclization and, if needed, further oxidation steps.

General Procedure:

  • Mix aqueous succinaldehyde with a suitable imine (often derived from a protected amine and an aldehyde).
  • Add a catalytic amount of L-proline to induce enantioselective Mannich addition.
  • Upon completion, cyclization occurs under mild conditions, typically in ethanol or dichloromethane, sometimes with a Lewis acid to facilitate ring closure.
  • For oxidation (if required), o-iodoxybenzoic acid (IBX) is used to achieve the desired oxidation state of the product.

Key Features:

  • High yields (up to 90% reported for analogous systems)
  • Mild reaction conditions
  • Scalability for industrial synthesis

Table 1: Representative Reaction Conditions and Yields

Step Reagents/Catalysts Solvent Temp (°C) Yield (%)
Mannich addition L-proline, imine, aldehyde Ethanol 25–40 80–90
Cyclization Lewis acid (optional) DCM or EtOH 25–60 75–85
Oxidation (if used) IBX DCM 25 85–90

Transition Metal-Catalyzed Cyclization

For some substituted derivatives, palladium-catalyzed coupling and cyclization have been described. For example, the preparation of 4-benzyl-8-tert-butoxy-2,3,4,5-tetrahydropyrido[3,2-f]oxazepine involves:

  • Reacting a halogenated precursor (e.g., 4-benzyl-8-chloro derivative) with a base (tBuONa) and a ligand (BINAP) in the presence of Pd2(dba)3 in toluene under an inert atmosphere.
  • The reaction proceeds at elevated temperatures (100°C), followed by extraction and purification via silica gel chromatography.
  • This method is adaptable to the introduction of various substituents, including methyl groups at the 3-position, by appropriate choice of starting materials.

Table 2: Transition Metal-Catalyzed Cyclization Example

Step Reagents/Catalysts Solvent Temp (°C) Yield (%)
Coupling/Cyclization Pd2(dba)3, BINAP, tBuONa Toluene 100 72

Functional Group Transformations

  • Oxidation: IBX or similar oxidants can be used to adjust the oxidation state of the heterocycle after cyclization, ensuring the correct electronic structure for biological activity.
  • Reduction: Sodium borohydride is commonly employed for reducing intermediates or protecting groups as needed.

Stereoselective Synthesis

To obtain the (S)-enantiomer, chiral catalysts (e.g., L-proline) or chiral auxiliaries are introduced at the Mannich addition or cyclization step. The stereochemistry can be confirmed using NMR spectroscopy and X-ray crystallography.

  • The proline-catalyzed Mannich/cyclization route is highly efficient and amenable to scale-up, making it suitable for both laboratory and industrial applications.
  • Transition metal-catalyzed cyclizations offer flexibility for structural diversification, including the introduction of methyl groups at the 3-position, which is essential for the target compound.
  • Early literature (Brewster et al., 1978) describes related synthetic strategies for pyrido[3,2-f]oxazepines, confirming the robustness of these approaches for various substitution patterns.
Method Key Steps Yield Range (%) Enantioselectivity Scalability Reference
Proline-catalyzed Mannich/cyclization Mannich addition, cyclization, oxidation 75–90 High (with chiral catalyst) High
Pd-catalyzed coupling/cyclization Halide coupling, cyclization 60–75 Moderate (depends on ligand) Moderate
Functional group transformations Oxidation, reduction, substitution Variable N/A High

Q & A

Q. What are the standard synthetic routes for preparing (S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine, and what key reaction parameters influence yield and enantiomeric purity?

The synthesis typically involves multi-step reactions, including cyclization and substitution. For example, Grignard reagent-mediated alkylation of a pyridine-oxazepine precursor under anhydrous conditions (e.g., THF solvent, 0°C to room temperature) is critical for stereochemical control . Enantiomeric purity is influenced by chiral auxiliaries or asymmetric catalysis, with purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) to isolate the (S)-enantiomer . Key parameters include reaction time (2–24 hours), stoichiometric ratios (1.5–3.0 equivalents of nucleophiles), and inert atmosphere (argon/nitrogen) to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of (S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming regiochemistry and stereochemistry. For instance, methyl group protons in the (S)-configuration show distinct splitting patterns due to restricted rotation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C9_9H12_{12}N2_2O) and detects isotopic patterns for halogenated analogs .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related oxazepinoindole derivatives .
  • HPLC with Chiral Columns : Ensures enantiopurity by separating (S) and (R) forms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the cyclization step during the synthesis of pyrido-oxazepine derivatives?

Low yields in cyclization often stem from competing side reactions (e.g., over-alkylation). Optimization strategies include:

  • Temperature Control : Gradual warming (0°C → RT) to favor kinetically controlled pathways .
  • Catalyst Screening : Lewis acids like BF3_3-OEt2_2 can accelerate ring closure .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF enhances nucleophilicity .
  • In Situ Monitoring : TLC or LC-MS tracks reaction progress to terminate before decomposition .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in the structural analysis of this compound?

  • Multi-Technique Cross-Validation : Combine NMR (for local environments), HRMS (for molecular weight), and X-ray data (for 3D structure) to validate computational models .
  • DFT Calculations : Compare theoretical 13^13C NMR chemical shifts with experimental values to identify discrepancies in substituent effects .
  • Dynamic NMR Studies : Detect conformational flexibility that may explain anomalous peaks .

Q. What mechanistic insights explain the formation of unexpected byproducts during the synthesis of (S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine?

  • Intermediate Trapping : Use quenching agents (e.g., D2_2O) to isolate reactive intermediates like aziridinium ions, which may lead to dimerization .
  • Isotopic Labeling : 15^{15}N-labeled precursors reveal competing pathways in ring-expansion reactions .
  • Computational Modeling : Identify transition states where steric hindrance or electronic effects divert the reaction pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Reactant of Route 2
(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.